4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid
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Overview
Description
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7F2NO5 It is characterized by the presence of a difluoroethoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxy-3-nitrobenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: 4-(2,2-Difluoroethoxy)-3-aminobenzoic acid.
Reduction of the carboxylic acid group: 4-(2,2-Difluoroethoxy)-3-nitrobenzyl alcohol.
Substitution of the difluoroethoxy group: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
4-(2,2-Difluoroethoxy)-2-fluorobenzoic acid: Similar structure with an additional fluorine atom on the benzene ring.
Uniqueness
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid is unique due to the combination of its difluoroethoxy and nitro groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJOVZTWKATIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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